molecular formula C23H20O3 B4012191 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate

2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate

Cat. No. B4012191
M. Wt: 344.4 g/mol
InChI Key: ZCYZNMAAPVTGGB-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate, also known as methylphenidate or Ritalin, is a commonly used central nervous system stimulant. It is primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is a derivative of piperidine and is classified as a Schedule II controlled substance due to its potential for abuse and dependence.

Mechanism of Action

Methylphenidate blocks the reuptake of dopamine and norepinephrine, which results in an increase in their levels in the brain. This increase in neurotransmitter levels enhances the activity of the prefrontal cortex, which is responsible for attention, working memory, and decision-making. Methylphenidate also increases the release of dopamine in the nucleus accumbens, which is involved in reward and motivation.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. It also decreases appetite and can cause weight loss. Methylphenidate can also cause insomnia, anxiety, and irritability in some individuals.

Advantages and Limitations for Lab Experiments

Methylphenidate has several advantages for lab experiments. It can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. It can also be used to study the effects of stimulants on the brain and behavior. However, there are also limitations to using 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in lab experiments. It is a controlled substance, which makes it difficult to obtain and use. It also has potential side effects, which can confound the results of experiments.

Future Directions

There are several future directions for research on 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate. One area of research is to develop new formulations of the drug that have fewer side effects and are easier to administer. Another area of research is to study the long-term effects of 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate use on cognitive function and behavior. Additionally, there is a need for more research on the potential use of 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in treating other conditions such as depression and chronic fatigue syndrome.
Conclusion:
In conclusion, 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetate, or 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate, is a central nervous system stimulant that is primarily used to treat ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which enhances attention and alertness. Methylphenidate has several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and potential side effects such as insomnia and anxiety. While there are advantages to using 2-(4-methylphenyl)-2-oxo-1-phenylethyl phenylacetateate in lab experiments, there are also limitations due to its controlled substance status and potential side effects. Future research directions include developing new formulations of the drug and studying its long-term effects on cognitive function and behavior.

Scientific Research Applications

Methylphenidate has been extensively studied for its effectiveness in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that regulate attention and alertness. Methylphenidate has also been studied for its potential use in treating other conditions such as depression, chronic fatigue syndrome, and cognitive impairment in the elderly.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-17-12-14-19(15-13-17)22(25)23(20-10-6-3-7-11-20)26-21(24)16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYZNMAAPVTGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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